N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

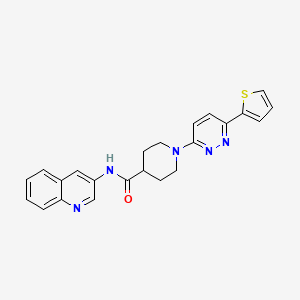

N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a quinoline moiety linked to a pyridazine ring via a piperidine-4-carboxamide bridge. The quinoline core provides a planar aromatic system, while the pyridazine ring introduces electron-deficient characteristics. This structural complexity aligns with trends in medicinal chemistry, where hybrid scaffolds combining quinoline, pyridazine, and thiophene units are explored for diverse pharmacological activities, including antimicrobial and kinase inhibition .

Properties

IUPAC Name |

N-quinolin-3-yl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS/c29-23(25-18-14-17-4-1-2-5-19(17)24-15-18)16-9-11-28(12-10-16)22-8-7-20(26-27-22)21-6-3-13-30-21/h1-8,13-16H,9-12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNDRXPZSRBACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3N=C2)C4=NN=C(C=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Pyridazine Ring Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or through cyclization reactions involving appropriate precursors.

Piperidine Carboxamide Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives, followed by carboxylation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or thiophene sulfoxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can reduce the quinoline or pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. Research indicates that compounds with similar structures exhibit notable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antibacterial Screening

A study on related quinoline derivatives demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml . This suggests that this compound may possess similar or enhanced antimicrobial efficacy.

Antiviral Properties

Quinoline and pyridine derivatives have also been investigated for their antiviral activities, particularly against HIV. The structural characteristics of this compound make it a candidate for further exploration in antiviral drug development.

Case Study: HIV Integrase Inhibition

Research on related compounds has shown that certain quinoline derivatives can act as inhibitors of HIV integrase, a crucial enzyme in the viral replication cycle . The design of this compound could be optimized to enhance its inhibitory effects on this enzyme.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties, particularly those targeting Plasmodium falciparum. The mechanism involving inhibition of translation elongation factor 2 (PfEF2) is a promising pathway for developing new antimalarial agents.

Case Study: Quinoline Derivative Efficacy

A study reported the efficacy of quinoline derivatives in vivo against malaria models, showing low nanomolar potency and favorable pharmacokinetic profiles . The structural similarities suggest that this compound may yield comparable results.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of compounds like N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-y)piperidine-4-carboxamide. Modifications in substituents can significantly affect biological activity and selectivity.

Data Table: SAR Insights

| Compound Structure | Activity | Notes |

|---|---|---|

| Quinoline Derivative A | Antibacterial | MIC = 6.25 µg/ml against M. smegmatis |

| Quinoline Derivative B | Antiviral | Effective against HIV integrase |

| Quinoline Derivative C | Antimalarial | Inhibits PfEF2 with low nanomolar potency |

Mechanism of Action

The mechanism of action of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridazine rings can intercalate with DNA or bind to active sites of enzymes, while the thiophene and piperidine groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Functional and Pharmacological Differences

Electronic and Steric Effects

- Thiophene vs.

- Hydrazide vs. Carboxamide Linkages : The carbohydrazide in ’s compound may enhance metal-chelation properties (e.g., for antimycobacterial activity), whereas the carboxamide in the target compound offers greater metabolic stability .

Research Findings and Mechanistic Insights

- Metabolic Stability : Piperidine-4-carboxamide derivatives (e.g., ) generally exhibit improved metabolic stability over ester or hydrazide analogues, suggesting advantages for in vivo applications .

- SAR (Structure-Activity Relationship) : The thiophene substituent’s sulfur atom may enhance membrane permeability compared to oxygenated analogues (e.g., ’s hydroxypyridine derivative), though this requires experimental validation .

Biological Activity

N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, incorporating various heterocycles, which may contribute to its pharmacological properties. The exploration of its biological activity encompasses various therapeutic areas, including cancer treatment, anti-inflammatory effects, and neurological disorders.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the quinoline, pyridazine, and thiophene moieties suggests potential interactions with various enzymes and receptors involved in critical signaling pathways.

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit kinases such as mTOR, which plays a crucial role in cell growth and proliferation. The quinoline structure is known for its capacity to interact with ATP-binding sites in kinases .

- Cholinesterase Inhibition : Research indicates that derivatives containing piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in treating Alzheimer's disease .

- Anti-cancer Properties : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit anticancer activity through apoptosis induction and inhibition of tumor growth .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models at doses as low as 20 mg/kg, highlighting the potential efficacy of similar structures in oncology .

- Neurological Disorders : Research has shown that compounds with piperidine moieties can enhance cognitive function by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain . This mechanism is particularly relevant for Alzheimer's disease therapies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling substituted pyridazine and quinoline precursors via a piperidine linker. For example, analogous compounds (e.g., N-(quinolin-3-yl)-pentanamide derivatives) are synthesized using nucleophilic substitution or amidation reactions, followed by purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) . Yield optimization may require adjusting stoichiometry, catalyst selection (e.g., copper bromide for cross-coupling), or temperature control during reflux. Lower yields (e.g., 41% in similar syntheses) highlight the need for iterative optimization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (e.g., δ 8.83 ppm for quinoline protons, δ 2.55 ppm for piperidine CH groups) confirm structural integrity and regiochemistry .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peaks) .

- HPLC : Purity assessment (≥98%) ensures suitability for biological assays .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., antiviral or antiproliferative activity) based on structural analogs. For example, piperidine-4-carboxamide derivatives have been evaluated against SARS-CoV-2 via protease inhibition assays . Use dose-response curves (IC/EC) and cytotoxicity controls (e.g., HEK293 cells) to establish therapeutic indices .

Advanced Research Questions

Q. How can structural modifications to the pyridazine or thiophene moieties enhance target selectivity?

- Methodological Answer :

- SAR Studies : Replace thiophene with substituted phenyl groups (e.g., electron-withdrawing substituents) to modulate electronic effects. Analogous pyridazine-piperidine compounds show improved JMJD6 inhibition with bulkier aryl groups .

- Docking Simulations : Use software like AutoDock to predict binding affinities to targets (e.g., kinases, epigenetic regulators) and guide synthetic priorities .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., biochemical vs. cellular assays for enzyme inhibition).

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Batch Reproducibility : Ensure consistent synthesis protocols (e.g., chromatographic purity >95%) to minimize variability .

Q. How can crystallography or computational modeling elucidate binding modes with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., viral proteases) using SHELX programs for structure refinement .

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to study conformational changes in the piperidine-carboxamide backbone upon binding .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.